molecular formula C12H14N2O2 B15239234 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid

Cat. No.: B15239234
M. Wt: 218.25 g/mol
InChI Key: GANDSICLGWTHTL-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . This compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole ring in the structure contributes to its biological and chemical properties.

Preparation Methods

The synthesis of 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the use of dihydrofuran and methanesulfonic acid under reflux conditions to obtain the desired indole derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include indole-3-carboxylic acid, indoline derivatives, and halogenated indoles.

Scientific Research Applications

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-amino-3-(1-methylindol-4-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)

InChI Key

GANDSICLGWTHTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CC(C(=O)O)N

Origin of Product

United States

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